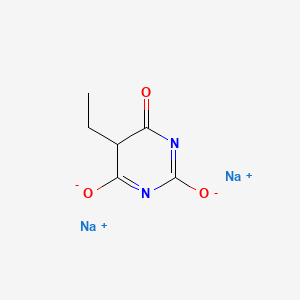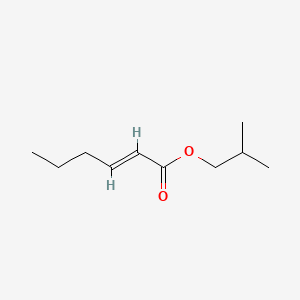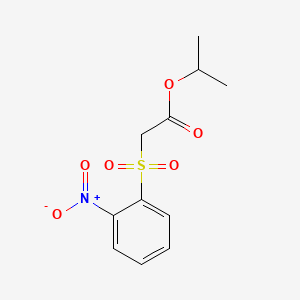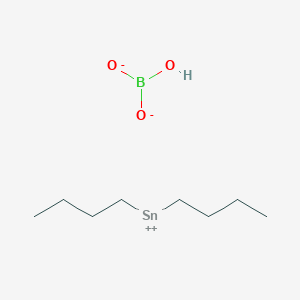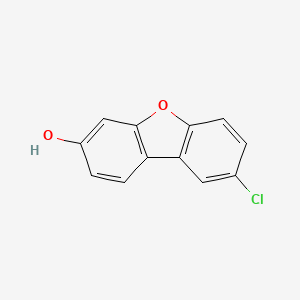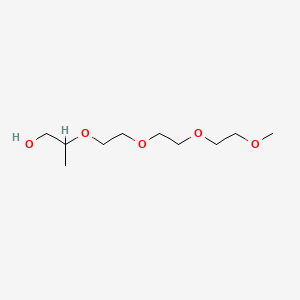
4-Cyanophenyl octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyanophenyl octanoate, also known as octanoic acid 4-cyanophenyl ester, is an organic compound with the molecular formula C₁₅H₁₉NO₂ and a molecular weight of 245.3169 g/mol . This compound is characterized by the presence of a cyanophenyl group attached to an octanoate ester, making it a versatile molecule in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanophenyl octanoate typically involves the esterification of 4-cyanophenol with octanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-Cyanophenol+Octanoyl chloride→4-Cyanophenyl octanoate+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanophenyl octanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 4-cyanophenol and octanoic acid.
Reduction: The cyanophenyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the octanoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Hydrolysis: 4-Cyanophenol and octanoic acid.
Reduction: 4-Aminophenyl octanoate.
Substitution: Depending on the nucleophile used, various substituted phenyl octanoates.
Applications De Recherche Scientifique
4-Cyanophenyl octanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-cyanophenyl octanoate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit photosynthesis in plants by targeting photosystem II, similar to other cyanophenyl compounds .
Comparaison Avec Des Composés Similaires
Bromoxynil octanoate: A widely used herbicide with similar structural features but includes bromine atoms.
4-Cyanophenyl acetate: A shorter-chain ester with similar reactivity but different physical properties.
Uniqueness: 4-Cyanophenyl octanoate is unique due to its specific ester chain length, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer ester chains are required for stability and reactivity .
Propriétés
Numéro CAS |
93777-17-4 |
|---|---|
Formule moléculaire |
C15H19NO2 |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
(4-cyanophenyl) octanoate |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-5-6-7-15(17)18-14-10-8-13(12-16)9-11-14/h8-11H,2-7H2,1H3 |
Clé InChI |
XRSCWCVKLXEFJB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


